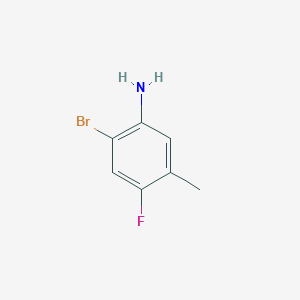

2-Bromo-4-fluoro-5-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGJGCSBDAWDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609593 | |

| Record name | 2-Bromo-4-fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065076-39-2 | |

| Record name | 2-Bromo-4-fluoro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-5-methylaniline is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring bromo, fluoro, and amino substituents on a toluene backbone, makes it a valuable intermediate in the preparation of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance to the pharmaceutical and agrochemical industries.

Chemical and Physical Properties

While experimentally determined physical properties for this compound (CAS No: 1065076-39-2) are not widely available in public literature, predicted data and properties of closely related isomers provide valuable insights. It is crucial to note the existence of several isomers, such as 2-Bromo-5-fluoro-4-methylaniline and 5-Bromo-4-fluoro-2-methylaniline, and to ensure the correct isomer is used in any application.[1]

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 2-Bromo-5-fluoro-4-methylaniline | 5-Bromo-4-fluoro-2-methylaniline |

| CAS Number | 1065076-39-2[2][3] | 202865-78-9[1] | 627871-16-3[4] |

| Molecular Formula | C₇H₇BrFN[2][3] | C₇H₇BrFN[1] | C₇H₇BrFN[4] |

| Molecular Weight | 204.04 g/mol [2][3] | 204.04 g/mol [1] | 204.04 g/mol [4] |

| Melting Point | Data not available | 39-41 °C[1] | 86-90 °C[4] |

| Boiling Point | 251 °C at 760 mmHg (Predicted) | 245.3±35.0 °C (Predicted)[1] | Data not available |

| Density | Data not available | Data not available | Data not available |

| Appearance | Data not available | - | Pale purple powder[4] |

Synthesis

Representative Synthetic Protocol (for 2-Bromo-5-fluoro-4-methylaniline)

A solution of 3-fluoro-4-methylaniline and anhydrous potassium carbonate is dissolved in anhydrous dichloromethane and cooled. A solution of bromine in anhydrous dichloromethane is then added dropwise at a controlled temperature. The reaction is stirred for a period before being quenched with ice water. The product is then extracted, dried, and concentrated.[1]

References

A Technical Guide to 2-Bromo-5-fluoro-4-methylaniline (CAS: 202865-78-9)

An In-depth Overview for Researchers and Drug Development Professionals

Introduction

2-Bromo-5-fluoro-4-methylaniline, identified by the CAS number 202865-78-9, is a halogenated aniline derivative that serves as a crucial building block in organic synthesis.[1][2] Its molecular structure, featuring bromo, fluoro, and methyl substituents on an aniline ring, provides multiple reactive sites, making it a versatile intermediate for the synthesis of complex molecules.[2] This compound is particularly valuable in the pharmaceutical and agrochemical industries, where it is used as a precursor for developing active pharmaceutical ingredients (APIs) and new crop protection agents.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and safety information, tailored for professionals in research and development.

It is important to note that while the requested topic was "2-Bromo-4-fluoro-5-methylaniline," the provided CAS number 202865-78-9 consistently corresponds to the isomer 2-Bromo-5-fluoro-4-methylaniline in chemical databases and supplier information.[1][3][4][5] This document will focus on the data associated with this specific CAS number.

Chemical Identity and Physicochemical Properties

The fundamental properties of 2-Bromo-5-fluoro-4-methylaniline are summarized below. These tables include general identifiers, experimentally determined physical properties, and computationally predicted molecular descriptors.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 202865-78-9 | [1][3][6] |

| Molecular Formula | C₇H₇BrFN | [2][3][7] |

| Molecular Weight | 204.04 g/mol | [2][3][7] |

| Appearance | Off-white to light yellow powder | [5] |

| Melting Point | 39-41°C | [3][6] |

| Boiling Point | 245.3 ± 35.0 °C (Predicted) | [3][6] |

| Density | 1.589 ± 0.06 g/cm³ (Predicted) | [6] |

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Source(s) |

| IUPAC Name | 2-bromo-5-fluoro-4-methylaniline | |

| SMILES | CC1=CC(=C(C=C1F)N)Br | [8] |

| InChI | InChI=1S/C7H7BrFN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3 | [8] |

| InChIKey | ZHSUEJWJGKIOGI-UHFFFAOYSA-N | [8] |

| XLogP3 | 2.4 | [7] |

| Monoisotopic Mass | 202.97459 Da | [7] |

| Topological Polar Surface Area | 26 Ų | [7] |

| Heavy Atom Count | 10 | [7] |

Synthesis and Experimental Protocols

2-Bromo-5-fluoro-4-methylaniline is typically synthesized via electrophilic bromination of a substituted aniline precursor. The presence of the activating amino group directs the bromination, while the existing substituents determine the final position of the bromine atom.

Detailed Synthesis Protocol

A general and effective procedure for the synthesis of 2-Bromo-5-fluoro-4-methylaniline from 3-fluoro-4-methylaniline has been reported.[3]

Materials:

-

3-Fluoro-4-methylaniline (Compound 28A)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Bromine (Br₂)

-

Anhydrous dichloromethane (DCM)

-

Ice water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-fluoro-4-methylaniline (e.g., 6.00 g, 47.9 mmol) and anhydrous potassium carbonate (e.g., 6.70 g, 48.5 mmol) in anhydrous dichloromethane (130 mL).[3]

-

Cool the mixture to -15 °C in a salt-ice bath.[3]

-

Separately, prepare a solution of bromine (e.g., 7.70 g, 48.2 mmol) in anhydrous dichloromethane (80 mL).[3]

-

Slowly add the bromine solution dropwise to the cooled reaction mixture.[3]

-

After the addition is complete, maintain the reaction temperature at -15 °C and continue stirring for 1 hour.[3]

-

Quench the reaction by adding ice water (100 mL) to the mixture.[3]

-

Extract the aqueous layer with dichloromethane (2 x 100 mL).[3]

-

Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.[3]

This procedure affords the crude product, 2-bromo-5-fluoro-4-methylaniline, in quantitative yield, which can often be used in subsequent steps without further purification.[3]

Applications in Research and Development

The trifunctional nature of 2-Bromo-5-fluoro-4-methylaniline makes it a highly valuable intermediate. The amine, bromo, and fluoro groups can all participate in various chemical transformations, such as cross-coupling reactions, amination, and nucleophilic aromatic substitution, allowing for the construction of complex molecular architectures.

-

Pharmaceutical Industry : This compound is a key building block for creating molecules with potential biological activity.[2] It is frequently employed in the design and development of small-molecule inhibitors or modulators that target specific enzymes or receptors.[2] The inclusion of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[9][10] While direct applications of this specific isomer are proprietary, the related isomer 5-Bromo-4-fluoro-2-methylaniline is a known key ingredient for synthesizing activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumour suppressor.[11]

-

Agrochemical Industry : It serves as a precursor for the production of herbicides, fungicides, and insecticides.[2] The unique substitution pattern on the aniline ring can be leveraged to improve the efficacy and selectivity of the final agrochemical product.[2]

-

Organic Synthesis and Materials Science : In a broader research context, it is used to develop novel chemical entities by leveraging its reactivity in various chemical reactions, including coupling reactions and functional group transformations.[2]

Spectral and Analytical Data

While detailed experimental spectra (NMR, IR) for 2-Bromo-5-fluoro-4-methylaniline are not widely published in the public domain, computational tools provide predicted data that can aid in its characterization. Predicted mass spectrometry data can be particularly useful for identification in complex mixtures.

Table 3: Predicted Mass Spectrometry Collision Cross Section (CCS) Data

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 203.98188 | 133.3 |

| [M+Na]⁺ | 225.96382 | 146.4 |

| [M-H]⁻ | 201.96732 | 138.7 |

| [M+NH₄]⁺ | 221.00842 | 156.0 |

| [M+K]⁺ | 241.93776 | 134.7 |

| [M]⁺ | 202.97405 | 149.2 |

| Source: Data calculated using CCSbase.[8] |

Safety and Handling

Proper handling of 2-Bromo-5-fluoro-4-methylaniline is essential due to its potential hazards. The available safety data indicates that the compound is harmful and an irritant.

Table 4: Hazard and Safety Information

| Type | Code | Description | Source(s) |

| Risk Phrases | R20/21/22 | Harmful by inhalation, in contact with skin and if swallowed. | [1] |

| R36/37/38 | Irritating to eyes, respiratory system and skin. | [1] | |

| Safety Phrase | S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [1] |

Storage and Handling Recommendations:

-

Storage: Store in a cool, dark place.[6] The material should be kept away from light and stored under an inert atmosphere.[2]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, safety glasses, and a lab coat, should be worn. For related compounds, a dust mask (type N95) is recommended.

Conclusion

2-Bromo-5-fluoro-4-methylaniline (CAS: 202865-78-9) is a strategically important chemical intermediate with significant utility in the pharmaceutical, agrochemical, and materials science sectors. Its multi-functional structure allows for diverse synthetic transformations, making it a valuable tool for medicinal chemists and researchers. The well-documented synthesis protocol provides a reliable route to access this compound for further development of novel and complex molecules. Adherence to appropriate safety and handling procedures is crucial when working with this versatile but hazardous chemical.

References

- 1. chembk.com [chembk.com]

- 2. 2-Bromo-5-fluoro-4-methylaniline [myskinrecipes.com]

- 3. 2-BROMO-5-FLUORO-4-METHYLANILINE CAS#: 202865-78-9 [chemicalbook.com]

- 4. 202865-78-9 CAS MSDS (2-BROMO-5-FLUORO-4-METHYLANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Benzenamine,2-bromo-5-fluoro-4-methyl-, CasNo.202865-78-9 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 6. 202865-78-9 | CAS DataBase [m.chemicalbook.com]

- 7. This compound | C7H7BrFN | CID 20747452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 2-bromo-5-fluoro-4-methylaniline (C7H7BrFN) [pubchemlite.lcsb.uni.lu]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. ossila.com [ossila.com]

An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylaniline: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-fluoro-5-methylaniline is a halogenated aromatic amine with significant potential as a versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring bromo, fluoro, and amino substituents on a toluene scaffold, allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic approaches for this compound. Due to the limited availability of experimental data for this specific isomer (CAS: 1065076-39-2), this paper also references data from related, more extensively studied isomers to provide a comparative context for researchers.

Molecular Structure and Identification

This compound is an organic compound featuring a benzene ring substituted with a bromine atom, a fluorine atom, a methyl group, and an amino group. The precise arrangement of these substituents is critical to its chemical reactivity and potential applications.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1065076-39-2[1][2][3] |

| Molecular Formula | C₇H₇BrFN[1][2][3] |

| SMILES | CC1=CC(=C(C=C1F)Br)N[1] |

| InChI | InChI=1S/C7H7BrFN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3[1] |

| InChIKey | TVGJGCSBDAWDTG-UHFFFAOYSA-N[1] |

Physicochemical Properties

Quantitative experimental data for this compound is scarce in publicly available literature. The following table summarizes computed data from established chemical databases. For comparative purposes, experimental data for the related isomer, 2-Bromo-5-fluoro-4-methylaniline (CAS: 202865-78-9), is also provided.

Table 2: Physicochemical Data

| Property | This compound (Computed) | 2-Bromo-5-fluoro-4-methylaniline (Experimental) |

| Molecular Weight | 204.04 g/mol [1] | 204.04 g/mol [4][5] |

| Monoisotopic Mass | 202.97459 Da[1] | 202.974579 Da[5] |

| XLogP3 | 2.4[1] | 2.4[5] |

| Melting Point | Not Available | 39-41 °C[4][5] |

| Boiling Point | Not Available | 245.3±35.0 °C (Predicted)[4][5] |

| Density | Not Available | 1.6±0.1 g/cm³[5] |

Synthesis and Reactivity

General Synthetic Approach

A plausible synthetic route would involve the bromination of 4-fluoro-5-methylaniline. The directing effects of the amino and methyl groups would need to be carefully considered to achieve the desired regioselectivity. Alternatively, the synthesis could commence from a nitrotoluene derivative, followed by reduction of the nitro group to an amine.

Experimental Protocol for a Related Isomer: Synthesis of 2-Bromo-5-fluoro-4-methylaniline

A general procedure for the synthesis of the isomer 2-bromo-5-fluoro-4-methylaniline from 3-fluoro-4-methylaniline has been reported.[4] This protocol provides a valuable reference for the potential synthesis of the target compound.

Materials:

-

3-fluoro-4-methylaniline

-

Anhydrous potassium carbonate

-

Bromine

-

Anhydrous dichloromethane

-

Ice water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-fluoro-4-methylaniline (1.0 eq) and anhydrous potassium carbonate (1.01 eq) in anhydrous dichloromethane.

-

Cool the mixture to -15 °C using a salt-ice bath.

-

Slowly add a solution of bromine (1.0 eq) in anhydrous dichloromethane dropwise to the cooled mixture.

-

Maintain the reaction temperature at -15 °C and continue stirring for 1 hour after the addition is complete.

-

Quench the reaction by adding ice water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not available in public databases, predicted data and spectra of related compounds can provide an indication of the expected spectral features.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Expected signals for an aromatic proton, a methyl group, and an amino group, with splitting patterns influenced by the fluorine and bromine substituents. |

| ¹³C NMR | Expected signals for the seven carbon atoms, with the carbon atoms attached to bromine and fluorine exhibiting characteristic chemical shifts and coupling constants (for C-F). |

| Mass Spectrometry | Predicted m/z for various adducts include [M+H]⁺ at 203.98188 and [M+Na]⁺ at 225.96382.[6] |

| IR Spectroscopy | Expected characteristic peaks for N-H stretching of the amine, C-H stretching of the aromatic ring and methyl group, and C-Br and C-F stretching vibrations. |

Applications in Drug Discovery and Development

Halogenated anilines are crucial building blocks in the pharmaceutical industry due to their ability to participate in a variety of coupling reactions and their influence on the pharmacokinetic and pharmacodynamic properties of drug candidates. While specific applications of this compound are not widely documented, its structural motifs are present in various biologically active molecules.

The related isomer, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators, which are being investigated for their potential as anti-cancer agents.[7] This highlights the potential of the this compound scaffold in the design of novel therapeutics. Its trifunctional nature allows for the introduction of pharmacophoric features through reactions such as Suzuki, Buchwald-Hartwig, and other cross-coupling reactions at the bromine position, nucleophilic substitution at the fluorine position, and derivatization of the amino group.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel substituted aniline like this compound.

References

- 1. This compound | C7H7BrFN | CID 20747452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1065076-39-2|this compound|BLD Pharm [bldpharm.com]

- 3. 1065076-39-2 | 2-bromo-4-fluoro-5-methyl-aniline - Alachem Co., Ltd. [alachem.co.jp]

- 4. 2-BROMO-5-FLUORO-4-METHYLANILINE CAS#: 202865-78-9 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - 2-bromo-5-fluoro-4-methylaniline (C7H7BrFN) [pubchemlite.lcsb.uni.lu]

- 7. ossila.com [ossila.com]

Synthesis of 2-Bromo-4-fluoro-5-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis routes for 2-Bromo-4-fluoro-5-methylaniline, a valuable substituted aniline intermediate in the development of pharmaceuticals and other complex organic molecules. This document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data associated with its preparation.

Introduction

This compound is a halogenated and methylated aniline derivative. Its structural complexity and the specific arrangement of its functional groups make it a key building block in medicinal chemistry and materials science. The synthesis of this compound requires careful control of regioselectivity to achieve the desired isomer. The most viable and commonly referenced synthetic approach is a multi-step process, which is the focus of this guide.

Core Synthesis Pathway

The principal synthesis strategy for this compound involves a two-step process. The first step is the preparation of the key intermediate, 4-fluoro-5-methylaniline, through the reduction of a corresponding nitrobenzene derivative. The second step is the regioselective bromination of this aniline intermediate to yield the final product.

Caption: Overall synthesis pathway for this compound.

Data Presentation: Reagents and Reaction Conditions

The following tables summarize the quantitative data for the two-step synthesis of this compound.

Table 1: Synthesis of 4-Fluoro-5-methylaniline from 1-Fluoro-2-methyl-4-nitrobenzene

| Parameter | Value |

| Starting Material | 1-Fluoro-2-methyl-4-nitrobenzene |

| Reducing Agent | Iron powder (Fe) |

| Acid | Hydrochloric acid (HCl) |

| Solvent | Ethanol/Water |

| Reaction Temperature | Reflux |

| Reaction Time | 12 hours |

| Yield | ~70% |

Table 2: Synthesis of this compound from 4-Fluoro-5-methylaniline

| Parameter | Value |

| Starting Material | 4-Fluoro-5-methylaniline |

| Brominating Agent | Bromine (Br₂) |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) |

| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) |

| Reaction Temperature | -15 °C to 0 °C |

| Reaction Time | 1 hour |

| Yield | Quantitative (crude) |

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 4-Fluoro-5-methylaniline

This procedure is based on established methods for the reduction of nitroarenes to anilines.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of 4-Fluoro-5-methylaniline.

Methodology:

-

In a round-bottom flask, dissolve 1-Fluoro-2-methyl-4-nitrobenzene (e.g., 2.50 g, 16 mmol) in ethanol (50 mL).

-

To this solution, add iron powder (e.g., 4.50 g, 81 mmol) and a catalytic amount of concentrated hydrochloric acid (e.g., 0.25 mL) at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

After the reaction is complete, as monitored by thin-layer chromatography (TLC), filter the hot mixture through a pad of Celite®.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-fluoro-5-methylaniline by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.[1]

Step 2: Synthesis of this compound

This protocol is adapted from the bromination of a structurally similar fluoro-methylaniline.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve 4-fluoro-5-methylaniline (e.g., 6.00 g, 47.9 mmol) and anhydrous potassium carbonate (e.g., 6.70 g, 48.5 mmol) in anhydrous dichloromethane (130 mL).

-

Cool the mixture to -15 °C in a salt-ice bath.

-

Prepare a solution of bromine (e.g., 7.70 g, 48.2 mmol) in anhydrous dichloromethane (80 mL) and add it to the dropping funnel.

-

Slowly add the bromine solution dropwise to the aniline solution while maintaining the temperature at -15 °C.

-

After the addition is complete, continue stirring the reaction mixture at -15 °C for 1 hour.

-

Quench the reaction by the slow addition of ice water (100 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude this compound. The crude product can often be used in subsequent steps without further purification.[2]

Conclusion

The synthesis of this compound is most practically achieved through a two-step process involving the reduction of 1-fluoro-2-methyl-4-nitrobenzene followed by regioselective bromination of the resulting 4-fluoro-5-methylaniline. The provided experimental protocols, based on established chemical literature, offer a reliable pathway for the preparation of this important synthetic intermediate. Careful control of reaction conditions, particularly temperature during the bromination step, is crucial for achieving high yields and purity.

References

synthesis of 2-Bromo-4-fluoro-5-methylaniline from 3-fluoro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-4-fluoro-5-methylaniline from 3-fluoro-4-methylaniline. While the direct bromination of 3-fluoro-4-methylaniline presents regiochemical challenges, this document outlines a viable synthetic approach based on established principles of electrophilic aromatic substitution. The guide provides a comprehensive experimental protocol, discusses the reaction's mechanistic underpinnings, and presents key data in a clear, accessible format.

Introduction

This compound is a substituted aniline derivative with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The presence of bromo, fluoro, and methyl functionalities on the aniline scaffold offers multiple points for further chemical modification, making it a valuable intermediate in drug discovery and development. This guide focuses on the synthesis of this target molecule via the direct bromination of 3-fluoro-4-methylaniline, a readily available starting material.

The core of this synthesis is an electrophilic aromatic substitution reaction, a fundamental transformation in organic chemistry. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. In the case of 3-fluoro-4-methylaniline, the interplay between the strongly activating amino group, the weakly activating methyl group, and the deactivating but ortho-, para-directing fluoro group dictates the position of the incoming bromine atom.

Physicochemical Properties and Data

A summary of the key physicochemical properties of the starting material and the final product is presented below.

| Property | 3-fluoro-4-methylaniline (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₈FN | C₇H₇BrFN |

| Molecular Weight | 125.15 g/mol | 204.04 g/mol |

| Appearance | Liquid | Solid |

| CAS Number | 452-69-7 | 1065076-39-2 |

| Boiling Point | 203-205 °C | Not available |

| Melting Point | Not available | Not available |

| Density | 1.103 g/cm³ | Not available |

Synthetic Pathway and Mechanism

The synthesis of this compound from 3-fluoro-4-methylaniline proceeds via an electrophilic aromatic substitution mechanism. The aniline derivative is treated with a brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), in a suitable solvent.

Regioselectivity

The directing effects of the substituents on the 3-fluoro-4-methylaniline ring are as follows:

-

Amino group (-NH₂): A strong activating group and an ortho-, para-director.

-

Methyl group (-CH₃): A weak activating group and an ortho-, para-director.

-

Fluoro group (-F): A deactivating group (due to its electronegativity) but an ortho-, para-director (due to resonance).

Considering these effects, the positions most susceptible to electrophilic attack are ortho and para to the amino group (positions 2 and 6, with position 4 being occupied). The methyl group directs to position 5, and the fluoro group directs to positions 2 and 6. The strong activation and directing effect of the amino group are expected to dominate, leading to bromination primarily at the positions ortho to it. Therefore, the direct bromination of 3-fluoro-4-methylaniline is likely to produce a mixture of constitutional isomers, with 2-bromo-3-fluoro-4-methylaniline and 2-bromo-5-fluoro-4-methylaniline being significant products. The desired product, this compound, may be formed as a minor product, and its isolation would require careful chromatographic purification.

A more regioselective synthesis might be achieved by starting with a different precursor, such as 4-fluoro-3-methylaniline, where the directing groups would more favorably lead to the desired product. However, the following protocol details the synthesis from the specified starting material.

Reaction Diagram

Caption: Synthetic pathway for the bromination of 3-fluoro-4-methylaniline.

Experimental Protocol

This protocol is adapted from established methods for the bromination of substituted anilines and provides a general procedure. Optimization of reaction conditions may be necessary to maximize the yield of the desired product.

Materials:

-

3-fluoro-4-methylaniline

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (if using liquid bromine)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-fluoro-4-methylaniline (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Brominating Agent:

-

Using NBS: Add N-bromosuccinimide (1.0-1.1 eq.) portion-wise to the cooled solution over 15-30 minutes, ensuring the temperature remains below 5 °C.

-

Using Bromine: If using liquid bromine (1.0 eq.), dissolve it in a small amount of dichloromethane and add it dropwise to the reaction mixture via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Workup:

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product will likely be a mixture of isomers. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Safety Considerations

-

3-fluoro-4-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

N-Bromosuccinimide: Corrosive and an oxidizer. Causes severe skin burns and eye damage.

-

Bromine: Highly toxic and corrosive. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dichloromethane: A volatile and potentially carcinogenic solvent.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound from 3-fluoro-4-methylaniline through direct bromination is a feasible but challenging transformation due to the formation of isomeric byproducts. The provided experimental protocol, based on established methodologies, offers a starting point for the synthesis of this valuable chemical intermediate. Careful control of reaction conditions and rigorous purification are essential to isolate the desired product. For researchers requiring high regioselectivity, exploration of alternative synthetic routes with more suitably substituted starting materials is recommended. This guide provides the necessary foundational information for professionals in the field to undertake and adapt this synthesis for their specific research and development needs.

Spectral Data Analysis of 2-Bromo-4-fluoro-5-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-Bromo-4-fluoro-5-methylaniline, a substituted aniline derivative of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental spectral data for this specific compound, this guide presents predicted data and analysis based on structurally similar molecules. It serves as a valuable resource for the identification and characterization of this compound and related compounds.

Chemical Structure and Properties

This compound is a poly-substituted aromatic amine. Its structure, featuring a bromine atom, a fluorine atom, a methyl group, and an amino group on the benzene ring, suggests a complex and informative spectral profile.

Molecular Formula: C₇H₇BrFN

Molecular Weight: 204.04 g/mol

Structure:

Caption: Molecular structure of this compound.

Predicted and Estimated Spectral Data

The following tables summarize the predicted and estimated spectral data for this compound. It is crucial to note that the NMR and IR data are estimations based on the analysis of structurally related compounds and characteristic spectral regions for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic-H | 6.5 - 7.5 | Doublet / Singlet | The exact chemical shifts and coupling patterns will depend on the relative positions of the remaining hydrogens on the aromatic ring. |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | The chemical shift can vary with solvent and concentration. |

| -CH₃ | 2.0 - 2.5 | Singlet | The methyl group protons will appear as a singlet. |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's local electronic environment.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-NH₂ | 140 - 150 | The carbon attached to the amino group is expected to be downfield. |

| C-Br | 110 - 120 | The carbon bearing the bromine atom will be influenced by its electronegativity. |

| C-F | 155 - 165 (d, ¹JCF ≈ 245 Hz) | The carbon attached to fluorine will show a large one-bond coupling constant. |

| C-CH₃ | 125 - 135 | |

| Aromatic C-H | 115 - 130 | |

| Aromatic C (quaternary) | 120 - 140 | |

| -CH₃ | 15 - 25 | The methyl carbon will be in the typical aliphatic region. |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (Amine) | 3300 - 3500 | Symmetric and Asymmetric Stretching (two bands for primary amine) |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Methyl) | 2850 - 2960 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Ring Stretching |

| N-H (Amine) | 1550 - 1650 | Bending |

| C-N | 1250 - 1350 | Stretching |

| C-F | 1000 - 1400 | Stretching |

| C-Br | 500 - 600 | Stretching |

Mass Spectrometry (MS)

Predicted mass spectral data indicates the expected mass-to-charge ratios for the molecular ion and its adducts. The presence of bromine would result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

| Adduct | Predicted m/z |

| [M+H]⁺ | 203.98188 |

| [M+Na]⁺ | 225.96382 |

| [M-H]⁻ | 201.96732 |

| [M]⁺ | 202.97405 |

Experimental Protocols

The following are general protocols for acquiring spectral data for small organic molecules like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters (¹H NMR):

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Set a relaxation delay of 1-2 seconds.

-

-

Acquisition Parameters (¹³C NMR):

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

-

Use proton decoupling to simplify the spectrum.

-

A higher number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 scans or more).

-

Set a relaxation delay of 2-5 seconds.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier-transform infrared spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate technique. Electron ionization (EI) is common for GC-MS, while electrospray ionization (ESI) is frequently used for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectral analysis of this compound and the relationship between its structure and the expected spectral data.

Technical Guide: Solubility and Physicochemical Properties of 2-Bromo-4-fluoro-5-methylaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-4-fluoro-5-methylaniline is an aromatic amine derivative that serves as a building block in synthetic organic chemistry. Its utility in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors, necessitates a thorough understanding of its physicochemical properties. Solubility is a critical parameter that influences reaction conditions, purification methods, and biological availability. This technical guide provides a summary of the available physicochemical data for this compound and its isomers, along with detailed experimental protocols for determining key solubility-related parameters. Due to the limited publicly available experimental data on the target compound, this guide emphasizes standardized methodologies for its characterization.

Physicochemical Properties

Quantitative data for this compound is sparse in the literature. The following tables summarize the available computed data for the target compound and experimental data for its isomers, which can provide insights into its expected properties.

Computed Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇BrFN | PubChem[1] |

| Molecular Weight | 204.04 g/mol | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Experimental Physicochemical Data for Isomers of Bromo-fluoro-methylaniline

Note: The IUPAC names for isomers can be complex. The common names provided in the sources are used here for clarity.

| Isomer Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |

| 2-Bromo-5-fluoro-4-methylaniline | 202865-78-9 | 39-41 | 245.3 ± 35.0 | 1.95 ± 0.10 |

| 5-Bromo-4-fluoro-2-methylaniline | 627871-16-3 | 86-90 | Not Available | Not Available |

| 2-Bromo-4-methylaniline | 583-68-6 | 14-16 | 240 | 2.97 ± 0.10 |

Data sourced from ChemicalBook and Sigma-Aldrich.[2][3][4][5][6][7]

Experimental Protocols

The following are detailed, standardized protocols for determining the thermodynamic and kinetic solubility, as well as the pKa, of a compound such as this compound.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.[6][8][9]

Objective: To determine the maximum concentration of a compound that can dissolve in a specific solvent at equilibrium.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment is recommended to determine the time to reach equilibrium.

-

After the incubation period, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To remove any remaining undissolved solid, filter the sample through a syringe filter into a clean vial.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV. A standard curve of the compound in the same solvent system is required for accurate quantification.

Protocol for Kinetic Solubility Determination (UV-Vis Spectroscopy Method)

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[1][5]

Objective: To rapidly assess the solubility of a compound when added to an aqueous buffer from a concentrated DMSO stock.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates (UV-compatible for analysis)

-

Multichannel pipettes

-

Plate shaker

-

UV-Vis microplate reader

Procedure:

-

Prepare a standard curve by diluting the DMSO stock solution of the compound in the aqueous buffer to several known concentrations where no precipitation is expected.

-

In a 96-well plate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to a larger volume (e.g., 198 µL) of the aqueous buffer to achieve the desired final concentration.

-

Seal the plate and shake for a defined period (e.g., 1.5-2 hours) at room temperature.

-

After incubation, inspect the wells for any visible precipitate.

-

Measure the UV absorbance of the solutions in each well at the wavelength of maximum absorbance (λmax) for this compound.

-

The concentration of the dissolved compound is determined by comparing its absorbance to the standard curve. A sudden drop or plateau in absorbance with increasing compound concentration indicates the limit of kinetic solubility.

Protocol for pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is crucial as the solubility of ionizable compounds is pH-dependent.

Objective: To determine the pKa of the amine group in this compound.

Materials:

-

This compound

-

Methanol or other suitable co-solvent

-

Deionized water (carbonate-free)

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

Potentiometer with a calibrated pH electrode

-

Stir plate and stir bar

-

Buret

Procedure:

-

Dissolve an accurately weighed amount of this compound in a mixture of a co-solvent (like methanol) and water. The co-solvent is used if the compound has low aqueous solubility.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized acid (e.g., HCl) to protonate the amine group fully.

-

Then, titrate the resulting solution with the standardized base (e.g., NaOH). Record the pH value after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the amine groups are protonated, which corresponds to the midpoint of the buffer region in the titration curve. This can be determined from the first derivative of the titration curve, where the equivalence point is the peak.

Logical Workflow for Solubility Assessment

For a novel research compound like this compound, a systematic approach to solubility assessment is essential. The following diagram illustrates a logical workflow.

Caption: Logical workflow for solubility assessment of a research compound.

Conclusion

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

Technical Guide: Safe Handling of 2-Bromo-4-fluoro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-Bromo-4-fluoro-5-methylaniline (CAS No. 1065076-39-2), a halogenated aniline derivative commonly used as a building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Due to its chemical nature, strict adherence to safety guidelines is paramount to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data for this compound and its isomers, the following GHS classifications apply.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Hazard Pictograms:

Physicochemical and Safety Data

Quantitative data for this compound and its common isomers are summarized below. Researchers should always refer to the specific safety data sheet (SDS) provided by the supplier for the exact batch in use.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrFN | PubChem[2] |

| Molecular Weight | 204.04 g/mol | PubChem[2] |

| Appearance | Solid | Sigma-Aldrich[3] |

| Melting Point | 39-41°C (for 2-Bromo-5-fluoro-4-methylaniline isomer) | ChemicalBook[4] |

| Boiling Point | 245.3°C at 760 mmHg (Predicted) | ECHEMI[1] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | ECHEMI[1] |

| XLogP3 | 2.4 | PubChem[2] |

Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is critical when handling this compound. The following engineering controls and PPE are mandatory.

-

Engineering Controls: All work involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Ensure that an eyewash station and safety shower are readily accessible.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection: Wear a flame-retardant laboratory coat and chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

-

Respiratory Protection: If there is a risk of exceeding exposure limits or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Protocols: General Handling and Use

The following is a generalized protocol for the safe handling and use of this compound in a synthetic procedure. This should be adapted based on the specific reaction conditions and scale.

4.1. Preparation and Weighing

-

Risk Assessment: Before starting, perform a full risk assessment for the entire experimental procedure, considering all reactants, solvents, and potential byproducts.

-

Fume Hood Preparation: Ensure the fume hood is clean, uncluttered, and functioning correctly.

-

Donning PPE: Put on all required PPE as specified in Section 3.

-

Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound to the container using a clean spatula. Avoid creating dust. Close the stock bottle and the weighing container immediately.

4.2. Reaction Setup

-

Inert Atmosphere: If the reaction is air or moisture-sensitive, assemble the glassware and purge with an inert gas (e.g., nitrogen or argon).

-

Addition: Add the weighed this compound to the reaction vessel. If dissolving in a solvent, add the solvent slowly and stir to ensure dissolution.

-

Monitoring: Monitor the reaction from outside the fume hood sash.

4.3. Workup and Purification

-

Quenching: If required, cool the reaction mixture to the appropriate temperature before slowly adding the quenching agent.

-

Extraction: Perform any liquid-liquid extractions within the fume hood.

-

Purification: For purification via column chromatography or recrystallization, handle all solvents and the purified compound within the fume hood.

4.4. Waste Disposal

-

Segregation: Segregate halogenated and non-halogenated waste streams.

-

Labeling: All waste containers must be clearly labeled with their contents.

-

Disposal: Dispose of chemical waste through your institution's environmental health and safety (EHS) office. Do not pour waste down the drain.

Emergency Procedures

5.1. Spills

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

-

Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5]

-

Cleanup: Wearing appropriate PPE, carefully sweep the absorbent material into a designated waste container.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Report: Report the spill to the laboratory supervisor and EHS office.

5.2. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Visual Workflow Diagrams

The following diagrams illustrate the standard workflow for handling this compound and the appropriate response to an accidental spill.

Caption: Standard laboratory workflow for handling this compound.

Caption: Emergency response workflow for a chemical spill.

References

Methodological & Application

The Versatile Role of 2-Bromo-4-fluoro-5-methylaniline and Its Isomers in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted anilines are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules. Their inherent reactivity and the ability to introduce diverse functionalities make them invaluable starting materials in medicinal chemistry. This document explores the applications of the chemical intermediate 2-Bromo-4-fluoro-5-methylaniline and provides a detailed case study on its closely related isomer, 5-Bromo-4-fluoro-2-methylaniline , in the development of potent and selective Sirtuin 6 (SIRT6) activators. While specific, publicly documented medicinal chemistry applications for this compound are limited, the extensive research on its isomer serves as a powerful illustration of the potential held by this class of compounds in drug discovery.

This compound: A Versatile Chemical Intermediate

This compound (CAS: 1065076-39-2) is a halogenated aniline that possesses multiple reactive sites, making it a valuable precursor for the synthesis of complex organic molecules. The presence of bromine, fluorine, and amine functionalities allows for a variety of chemical transformations, including but not limited to:

-

Palladium-catalyzed cross-coupling reactions at the bromine position (e.g., Suzuki, Heck, Buchwald-Hartwig couplings) to form new carbon-carbon and carbon-nitrogen bonds.

-

Nucleophilic aromatic substitution of the fluorine atom, particularly when activated by electron-withdrawing groups.

-

Derivatization of the aniline nitrogen through acylation, alkylation, or sulfonylation reactions.

These reactive handles make this compound a promising starting material for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Case Study: 5-Bromo-4-fluoro-2-methylaniline in the Synthesis of SIRT6 Activators

A compelling example of the application of a bromo-fluoro-methylaniline isomer in medicinal chemistry is the use of 5-Bromo-4-fluoro-2-methylaniline (CAS: 627871-16-3) in the synthesis of MDL-800, a potent and selective allosteric activator of Sirtuin 6 (SIRT6).[1][2]

SIRT6 is a NAD+-dependent protein deacetylase that plays a crucial role in regulating a wide range of cellular processes, including DNA repair, metabolism, inflammation, and aging. Consequently, the modulation of SIRT6 activity with small molecules has emerged as a promising therapeutic strategy for various diseases, including cancer, metabolic disorders, and inflammatory conditions.

Synthetic Pathway to MDL-800

The synthesis of MDL-800 from 5-Bromo-4-fluoro-2-methylaniline involves a multi-step process, as outlined in the workflow below. This synthesis highlights the utility of the aniline as a key building block for constructing the complex scaffold of the final active molecule.

References

Application Notes and Protocols for the Synthesis of Agrochemicals Utilizing Halogenated Anilines

Introduction

Halogenated anilines are critical building blocks in the synthesis of a wide array of modern agrochemicals, particularly insecticides belonging to the diamide class. These compounds, such as 2-bromo-4-fluoro-5-methylaniline and its isomers, serve as key precursors for the aniline ring portion of these complex molecules. The specific substitution pattern of halogens and alkyl groups on the aniline ring is crucial for the final product's efficacy and selectivity. This document provides detailed application notes and protocols related to the synthesis of a contemporary insecticide, tetrachlorantraniliprole, and includes a protocol for the synthesis of a related key intermediate, 2-bromo-5-fluoro-4-methylaniline.

Application in the Synthesis of Tetrachlorantraniliprole

Tetrachlorantraniliprole is a diamide insecticide that exhibits high efficacy against a range of lepidopteran pests.[1] Its mode of action involves the modulation of insect ryanodine receptors, leading to impaired muscle function and eventual death of the target pest.[1] The synthesis of tetrachlorantraniliprole is a multi-step process that involves the coupling of a substituted aniline with a pyrazole carboxylic acid derivative. While the exact starting material this compound is not directly used in the most commonly cited synthetic routes for tetrachlorantraniliprole, the synthesis of this insecticide provides a relevant and instructive example of the chemical strategies employed in the utilization of aniline derivatives in modern agrochemical production.

A six-step synthesis of tetrachlorantraniliprole starting from 2,3,5-trichloropyridine has been reported with an overall yield of 51.7%.[2][3]

Logical Workflow for Tetrachlorantraniliprole Synthesis

Caption: Logical workflow for the synthesis of Tetrachlorantraniliprole.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-fluoro-4-methylaniline

This protocol details the synthesis of 2-bromo-5-fluoro-4-methylaniline from 3-fluoro-4-methylaniline.

Materials:

-

3-fluoro-4-methylaniline (Compound 28A)

-

Anhydrous potassium carbonate

-

Bromine

-

Anhydrous dichloromethane

-

Ice water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 6.00 g (47.9 mmol) of 3-fluoro-4-methylaniline and 6.70 g (48.5 mmol) of anhydrous potassium carbonate in 130 mL of anhydrous dichloromethane.

-

Cool the mixture to -15 °C in a salt-ice bath.

-

Slowly add a solution of 7.70 g (48.2 mmol) of bromine in 80 mL of anhydrous dichloromethane dropwise to the mixture.

-

Maintain the reaction temperature at -15 °C and continue stirring for 1 hour after the addition is complete.

-

Quench the reaction by adding 100 mL of ice water to the reaction mixture.

-

Extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, 2-bromo-5-fluoro-4-methylaniline (Compound 28B).[4]

Quantitative Data

| Starting Material | Reagents | Product | Yield |

| 3-fluoro-4-methylaniline | Anhydrous potassium carbonate, Bromine | 2-bromo-5-fluoro-4-methylaniline | Quantitative (crude)[4] |

Protocol 2: Synthesis of Tetrachlorantraniliprole (Illustrative Steps)

The synthesis of tetrachlorantraniliprole is a more complex, multi-step process. The following outlines the key transformations in a published route.[2][3]

Step 1: Formation of 3-chloro-2-hydrazinopyridine 2,3,5-trichloropyridine is reacted with hydrazine hydrate in ethanol under reflux to yield 3-chloro-2-hydrazinopyridine. A yield of 92% has been reported for this step.

Step 2: Copper-Catalyzed Cyclization The 3-chloro-2-hydrazinopyridine is then reacted with diethyl maleate in the presence of a copper catalyst to form the key intermediate, 2-(3,5-dichloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate.

Step 3: One-Pot Preparation of Pyrazole Acid Chloride The pyrazolidine intermediate undergoes a one-pot reaction with thionyl chloride, which serves as both an oxidation and acylation reagent, to form the pyrazole acid chloride. This step has been reported with a 90% yield.

Step 4: Coupling Reaction The final step involves the coupling of the pyrazole acid chloride with a benzamide intermediate to afford tetrachlorantraniliprole. This coupling can be achieved without the need for an acid scavenger, with a reported yield of 50%.

Quantitative Data for Tetrachlorantraniliprole Synthesis

| Step | Starting Material | Key Reagents | Product | Reported Yield |

| 1 | 2,3,5-trichloropyridine | Hydrazine hydrate | 3-chloro-2-hydrazinopyridine | 92% |

| 3 | Pyrazoline acid | Thionyl chloride | Pyrazole acid chloride | 90% |

| 4 | Pyrazole acid chloride | Benzamide intermediate | Tetrachlorantraniliprole | 50% |

| Overall | 2,3,5-trichloropyridine | - | Tetrachlorantraniliprole | 51.7%[2][3] |

Signaling Pathway and Mode of Action

While the synthesis of these molecules is a chemical process, the ultimate biological activity of diamide insecticides like tetrachlorantraniliprole is due to their interaction with a specific biological signaling pathway in insects.

References

Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylaniline as a Versatile Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. The human kinome comprises over 500 enzymes that play pivotal roles in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized treatment paradigms. A key strategy in the medicinal chemist's arsenal is the use of versatile chemical building blocks that allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. 2-Bromo-4-fluoro-5-methylaniline is one such privileged scaffold, offering a unique combination of reactive handles and structural features that make it an ideal starting material for the synthesis of a new generation of kinase inhibitors.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors. We will explore its application in targeting key oncogenic kinases, provide generalized synthetic workflows, and detail methodologies for assessing the biological activity of the resulting compounds.

The Strategic Advantage of this compound in Kinase Inhibitor Design

The chemical structure of this compound provides several strategic advantages for the synthesis of kinase inhibitors:

-

Orthogonal Reactivity: The bromine atom and the amino group offer orthogonal reactivity. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl moieties. This is crucial for exploring the solvent-exposed regions of the kinase active site and for modulating the physicochemical properties of the inhibitor.

-

Hinge-Binding Motif: The aniline amino group can serve as a key hydrogen bond donor, a critical interaction for anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. This interaction is a common feature of many potent and selective kinase inhibitors.

-

Fluorine Substitution: The fluorine atom at the 4-position can enhance binding affinity through favorable electrostatic interactions with the target protein. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and membrane permeability.

-

Methyl Group: The methyl group at the 5-position can provide beneficial hydrophobic interactions within the kinase active site and can influence the overall conformation of the inhibitor, potentially leading to improved selectivity.

Application in Targeting Receptor Tyrosine Kinases

While specific kinase inhibitors directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in known kinase inhibitors, suggesting its potential as a valuable building block. For instance, the structurally related moiety, (4-bromo-2-fluorophenyl)amino, is found in the FDA-approved MEK inhibitor Binimetinib. This highlights the utility of the bromo-fluoro-aniline scaffold in targeting the MAPK signaling pathway.

Given its structural features, derivatives of this compound are promising candidates for inhibitors of various receptor tyrosine kinases (RTKs) implicated in cancer, such as:

-

Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer (NSCLC) and other solid tumors.

-

Anaplastic Lymphoma Kinase (ALK): A target in certain types of NSCLC and lymphoma.

-

c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR): Implicated in gastrointestinal stromal tumors (GIST) and other malignancies.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of kinase inhibitors using this compound as a starting material.

Protocol 1: Synthesis of a Biaryl Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the bromine position of this compound.

Materials:

-

This compound

-

Aryl- or heteroaryl-boronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired aryl- or heteroaryl-boronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.02-0.10 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to 80-110 °C and stir vigorously.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Acylation of the Amino Group

This protocol describes the acylation of the amino group of the biaryl product from Protocol 1 to introduce a variety of functional groups that can further interact with the kinase active site.

Materials:

-

Biaryl product from Protocol 1

-

Acyl chloride or carboxylic acid

-

Coupling agent (if starting from a carboxylic acid, e.g., HATU, HOBt/EDC)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, dimethylformamide)

Procedure:

-

Dissolve the biaryl product (1.0 eq) and the base (1.5-2.0 eq) in the anhydrous solvent.

-

If starting with an acyl chloride, add it dropwise to the solution at 0 °C and allow the reaction to warm to room temperature.

-

If starting with a carboxylic acid, add the carboxylic acid (1.1 eq) and the coupling agent(s) to the solution and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the in vitro inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Synthesized inhibitor compound

-

Recombinant kinase enzyme

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase assay buffer

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 384-well microplates

-

Microplate reader with luminescence detection capabilities

Procedure:

-

Prepare a serial dilution of the inhibitor compound in DMSO.

-

In the microplate wells, add the kinase enzyme, the substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagents according to the manufacturer's instructions.

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

The quantitative data for synthesized kinase inhibitors should be summarized in a clear and structured table for easy comparison.

Table 1: Inhibitory Activity of Representative Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) |

| Example-1 | EGFR | Data to be determined |

| Example-2 | ALK | Data to be determined |

| Example-3 | c-KIT | Data to be determined |

| Example-4 | PDGFRα | Data to be determined |

| Reference Cmpd | Target Kinase | Known IC50 |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of this compound in kinase inhibitor development.

Caption: EGFR Signaling Pathway and Point of Inhibition.

Caption: ALK Signaling Pathway and Point of Inhibition.

Caption: General Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation.

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its unique substitution pattern provides medicinal chemists with a powerful tool to design and synthesize potent and selective modulators of kinase activity. The protocols and conceptual frameworks presented in these application notes offer a solid foundation for researchers in the field of drug discovery to explore the potential of this building block in developing next-generation targeted therapies. The systematic application of the described synthetic and screening methodologies will undoubtedly contribute to the advancement of new treatments for a wide range of diseases driven by aberrant kinase signaling.

Application Notes and Protocols for the Synthesis and Evaluation of SIRT6 Activators Derived from 2-Bromo-4-fluoro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of a novel class of Sirtuin 6 (SIRT6) activators based on a 2-Bromo-4-fluoro-5-methylaniline scaffold. The protocols detailed below are intended for use by qualified professionals in a laboratory setting.

Introduction

Sirtuin 6 (SIRT6) is a NAD⁺-dependent protein deacylase that plays a critical role in regulating genome stability, DNA repair, metabolism, and inflammation.[1] Its diverse functions have positioned it as a promising therapeutic target for age-related diseases, metabolic disorders, and certain cancers. The development of small-molecule activators of SIRT6 is a key area of interest in drug discovery.

This document outlines a synthetic pathway and subsequent biological evaluation for SIRT6 activators incorporating a 5-bromo-4-fluoro-2-methylaniline moiety. This core structure has been identified in potent allosteric activators of SIRT6, such as the "MDL" series of compounds, which enhance the enzyme's deacetylase activity.[2][3] The protocols provided cover the chemical synthesis, purification, and characterization of these compounds, as well as methods to assess their efficacy as SIRT6 activators in vitro.

Signaling Pathway and Mechanism of Action

SIRT6 exerts its biological effects through the deacetylation of various histone and non-histone proteins. A primary target is the deacetylation of acetylated histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), which is associated with transcriptional repression and the maintenance of genomic stability.[3] The synthetic activators described herein are designed to bind to an allosteric site on the SIRT6 enzyme, inducing a conformational change that enhances its catalytic efficiency for these deacetylation reactions.[4][5] This allosteric activation leads to downstream effects, including cell cycle arrest and the suppression of tumor cell proliferation.[3]

Caption: Allosteric activation of SIRT6 by a synthetic activator, leading to histone deacetylation.

Experimental Protocols

Protocol 1: Synthesis of a Representative SIRT6 Activator

This protocol describes a potential multi-step synthesis of a SIRT6 activator based on the N-phenyl-4-(phenylsulfonamido)benzenesulfonamide scaffold, starting from this compound. The synthesis involves a Buchwald-Hartwig amination followed by a sulfonylation reaction.

Workflow for Synthesis:

Caption: General workflow for the synthesis of a SIRT6 activator from this compound.

Step 1: Buchwald-Hartwig Amination

-